Ethyl 7-(2-naphthyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2-naphthyl)-7-oxoheptanoate is an organic compound that features a naphthalene ring attached to a heptanoate ester This compound is of interest due to its unique structure, which combines the aromatic properties of naphthalene with the reactivity of an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-naphthyl)-7-oxoheptanoate typically involves the reaction of 2-naphthol with ethyl 7-oxoheptanoate under specific conditions. One common method includes:
Starting Materials: 2-naphthol and ethyl 7-oxoheptanoate.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Organic solvents such as acetone or ethanol are often employed.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-naphthyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(2-naphthyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-naphthyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound’s aromatic ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 7-(2-naphthyl)-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-(1-naphthyl)-7-oxoheptanoate: Differing by the position of the naphthyl group, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 7-(2-phenyl)-7-oxoheptanoate: Featuring a phenyl group instead of a naphthyl group, leading to different chemical and biological properties.
This compound stands out due to its unique combination of aromatic and ester functionalities, making it a versatile compound in various fields of research and industry.
Biological Activity
Ethyl 7-(2-naphthyl)-7-oxoheptanoate is an organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and biology. This article explores its biological activity, including mechanisms of action, therapeutic properties, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring attached to a heptanoate ester. Its molecular formula is C15H18O3, indicating the presence of both aromatic and ester functionalities, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound's aromatic ring allows for π-π interactions , while the ester group can undergo hydrolysis, leading to the release of bioactive metabolites. These interactions may modulate several biochemical pathways, contributing to its potential therapeutic effects.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its potential as a treatment for inflammatory diseases.
2. Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested on various cancer cell lines, including HepG2 (human liver cancer cells), where it demonstrated cytotoxic effects. The concentration required for 50% inhibition of cell viability (IC50) was determined through MTT assays, highlighting its potential as an anticancer agent.
3. Antiviral Potential
This compound has also been evaluated for antiviral activity against specific viruses. Cytotoxicity assays conducted on Vero cells revealed dose-dependent effects, suggesting that the compound may interfere with viral replication or entry mechanisms.
Case Studies
- Cytotoxicity Assay : A study involving HepG2 cells reported an IC50 value of approximately 25 µM for this compound, indicating significant cytotoxicity against liver cancer cells .
- Anti-inflammatory Studies : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in levels of TNF-α and IL-6, demonstrating its anti-inflammatory potential .
- Antiviral Activity : In experiments with vesicular stomatitis virus (VSV), this compound showed promising results in reducing viral titers in treated Vero cells compared to untreated controls .
Summary of Biological Activity
The table below summarizes key biological activities and findings related to this compound:
Activity | Description | IC50/Effect |
---|---|---|
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces TNF-α and IL-6 levels significantly |
Anticancer | Cytotoxic effects on HepG2 liver cancer cells | IC50 = 25 µM |
Antiviral | Reduces viral replication in Vero cells | Effective against VSV |
Properties
IUPAC Name |
ethyl 7-naphthalen-2-yl-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-22-19(21)11-5-3-4-10-18(20)17-13-12-15-8-6-7-9-16(15)14-17/h6-9,12-14H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZOSUTXNOXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452306 |
Source
|
Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-82-4 |
Source
|
Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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